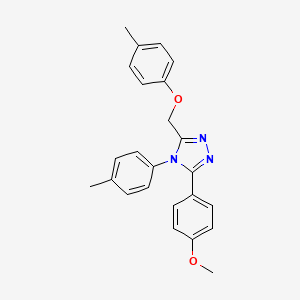
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
Cyclization of Hydrazine Derivatives: Reacting hydrazine derivatives with carbonyl compounds.
1,3-Dipolar Cycloaddition: Using azides and alkynes to form the triazole ring.
Industrial Production Methods
Industrial production methods may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. Specific details would depend on the desired scale and application.
化学反応の分析
Types of Reactions
Oxidation: Triazole compounds can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or attached substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Triazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine
Triazole compounds are key components in many pharmaceuticals, such as antifungal agents (e.g., fluconazole).
Industry
They are used in the development of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of triazole compounds varies depending on their specific structure and application. Generally, they interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: Another class of triazoles with different nitrogen atom positioning.
Imidazoles: Five-membered rings with two nitrogen atoms, known for similar biological activities.
Uniqueness
4H-1,2,4-Triazole derivatives are unique due to their specific nitrogen arrangement, which imparts distinct chemical and biological properties. Their versatility in forming various derivatives makes them valuable in multiple fields.
Conclusion
4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex and versatile compound with significant potential in scientific research and industrial applications. Further exploration of its properties and reactions can lead to new discoveries and innovations.
特性
CAS番号 |
141079-00-7 |
|---|---|
分子式 |
C24H23N3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H23N3O2/c1-17-4-10-20(11-5-17)27-23(16-29-22-12-6-18(2)7-13-22)25-26-24(27)19-8-14-21(28-3)15-9-19/h4-15H,16H2,1-3H3 |
InChIキー |
DYLXPNPSPONDCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)

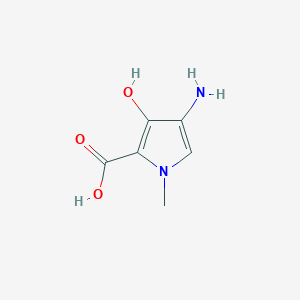
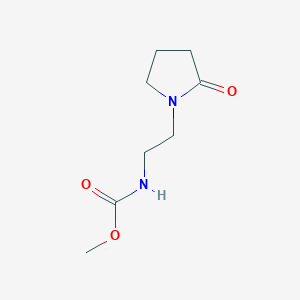
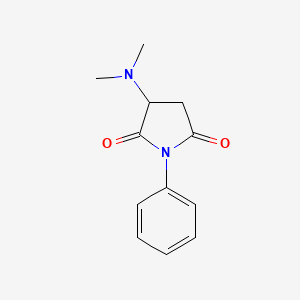
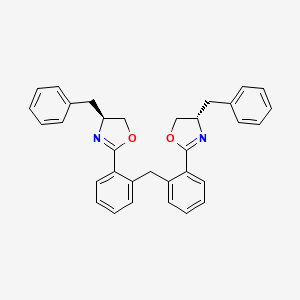
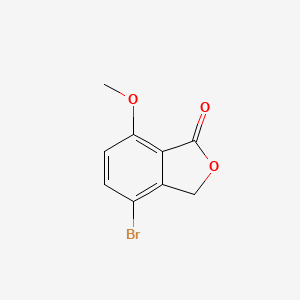

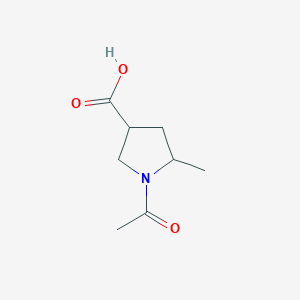

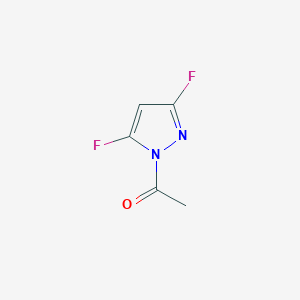
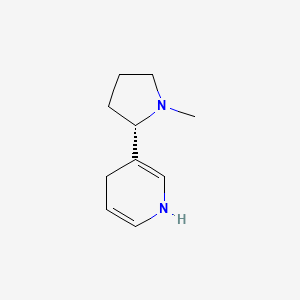
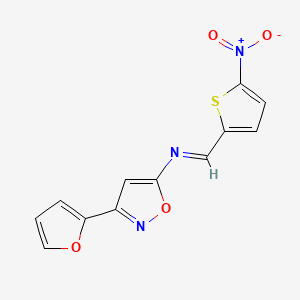
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
